molecular formula C7H3Br2NO B15206295 2,7-Dibromobenzo[d]oxazole

2,7-Dibromobenzo[d]oxazole

Cat. No.: B15206295
M. Wt: 276.91 g/mol
InChI Key: UPOFOXKITINBFO-UHFFFAOYSA-N
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Description

2,7-Dibromobenzo[d]oxazole is a heterocyclic compound featuring a benzene ring fused with an oxazole ring, where the 2nd and 7th positions on the benzene ring are substituted with bromine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dibromobenzo[d]oxazole typically involves the bromination of benzo[d]oxazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like chloroform or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 2,7-Dibromobenzo[d]oxazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: It can participate in Suzuki-Miyaura or Stille coupling reactions to form carbon-carbon bonds, useful in the synthesis of more complex molecules.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and bases (e.g., potassium carbonate).

    Coupling: Palladium catalysts, boronic acids or stannanes, and solvents like toluene or tetrahydrofuran.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas, and solvents like ethanol or methanol.

Major Products:

  • Substituted benzo[d]oxazole derivatives.
  • Coupled products with various aryl or alkyl groups.
  • Reduced benzo[d]oxazole without bromine substituents.

Scientific Research Applications

2,7-Dibromobenzo[d]oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,7-Dibromobenzo[d]oxazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its derivatives have been studied for their ability to inhibit tyrosine kinases, which are involved in cell signaling and cancer progression .

Comparison with Similar Compounds

    Oxazole: A simpler heterocycle with a similar structure but without bromine substituents.

    Isoxazole: An isomer of oxazole with the oxygen and nitrogen atoms in different positions.

    Benzoxazole: Similar to benzo[d]oxazole but without bromine substituents.

    Benzothiazole: Contains a sulfur atom instead of oxygen in the heterocyclic ring.

Uniqueness: 2,7-Dibromobenzo[d]oxazole is unique due to the presence of bromine atoms, which enhance its reactivity and allow for further functionalization through substitution and coupling reactions.

Properties

Molecular Formula

C7H3Br2NO

Molecular Weight

276.91 g/mol

IUPAC Name

2,7-dibromo-1,3-benzoxazole

InChI

InChI=1S/C7H3Br2NO/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H

InChI Key

UPOFOXKITINBFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)OC(=N2)Br

Origin of Product

United States

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